molecular formula C7H7ClO2S B6168116 methyl 2-(4-chlorothiophen-2-yl)acetate CAS No. 1805646-19-8

methyl 2-(4-chlorothiophen-2-yl)acetate

Cat. No. B6168116
M. Wt: 190.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-chlorothiophen-2-yl)acetate, also known as 4-chlorothiophen-2-yl methyl acetate, is an organosulfur compound that is used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for methyl 2-(4-chlorothiophen-2-yl)acetate involves the reaction of 4-chlorothiophen-2-ylacetic acid with methanol in the presence of a catalyst.

Starting Materials
4-chlorothiophen-2-ylacetic acid, Methanol, Catalyst

Reaction
Add 4-chlorothiophen-2-ylacetic acid and methanol to a reaction flask, Add a catalyst to the reaction mixture, Heat the reaction mixture to reflux for several hours, Allow the reaction mixture to cool to room temperature, Extract the product with a suitable solvent, Purify the product by recrystallization or chromatography

Scientific Research Applications

Methyl 2-(methyl 2-(4-chlorothiophen-2-yl)acetatephen-2-yl)acetate has been studied for its potential applications in scientific research. This compound has been used in the synthesis of various compounds, such as thiophene-2-carboxylic acid derivatives, which have potential applications in drug discovery and development. Additionally, this compound has been studied for its potential use as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of methyl 2-(methyl 2-(4-chlorothiophen-2-yl)acetatephen-2-yl)acetate is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which leads to the activation of certain pathways and the release of certain hormones or neurotransmitters.

Biochemical And Physiological Effects

Methyl 2-(methyl 2-(4-chlorothiophen-2-yl)acetatephen-2-yl)acetate has been studied for its biochemical and physiological effects. This compound has been found to have antioxidant, anti-inflammatory, and anti-apoptotic properties. Additionally, this compound has been found to reduce the production of reactive oxygen species, which can lead to oxidative stress.

Advantages And Limitations For Lab Experiments

Methyl 2-(methyl 2-(4-chlorothiophen-2-yl)acetatephen-2-yl)acetate has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, this compound is highly soluble in a variety of solvents, which makes it easy to use in a variety of experiments. However, this compound is not very stable and can decompose over time, which can limit its use in certain experiments.

Future Directions

The potential applications of methyl 2-(methyl 2-(4-chlorothiophen-2-yl)acetatephen-2-yl)acetate are still being explored. One potential future direction is to explore the compound’s potential applications in drug discovery and development. Additionally, further research into the compound’s biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into the compound’s mechanism of action could lead to a better understanding of how it affects the body.

properties

CAS RN

1805646-19-8

Product Name

methyl 2-(4-chlorothiophen-2-yl)acetate

Molecular Formula

C7H7ClO2S

Molecular Weight

190.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.